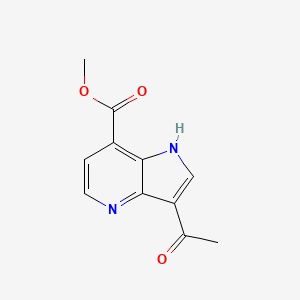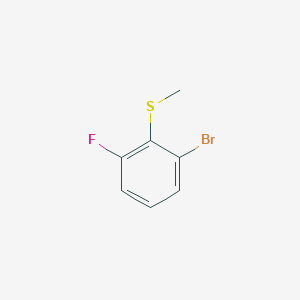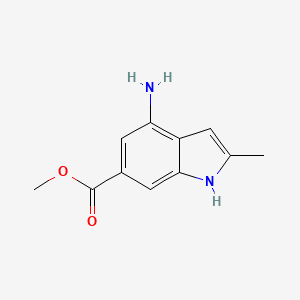![molecular formula C13H17N3O2 B1378288 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine CAS No. 1414367-14-8](/img/structure/B1378288.png)
4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine
Übersicht
Beschreibung
4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine is a versatile small molecule scaffold with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a pyrazole ring, which is further modified with a diethoxymethyl group. It is used in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Vorbereitungsmethoden
The synthesis of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine involves several steps, starting with the preparation of the pyrazole ring followed by its functionalization and subsequent coupling with the pyridine ring. One common synthetic route includes the reaction of 3-(diethoxymethyl)-1H-pyrazole with 4-bromopyridine under palladium-catalyzed cross-coupling conditions . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine include other pyrazole and pyridine derivatives, such as:
- 4-[3-(Methoxymethyl)-1H-pyrazol-5-yl]pyridine
- 4-[3-(Ethoxymethyl)-1H-pyrazol-5-yl]pyridine
- 4-[3-(Propoxymethyl)-1H-pyrazol-5-yl]pyridine
These compounds share similar structural features but differ in the substituents on the pyrazole ring. The uniqueness of this compound lies in its specific diethoxymethyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-[5-(diethoxymethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-5-7-14-8-6-10/h5-9,13H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBACWEBHVJNAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NN1)C2=CC=NC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B1378205.png)
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)
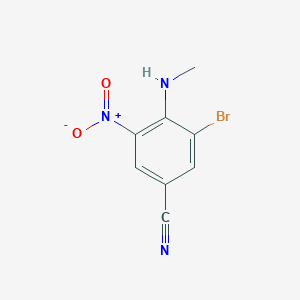
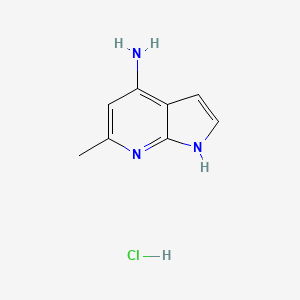
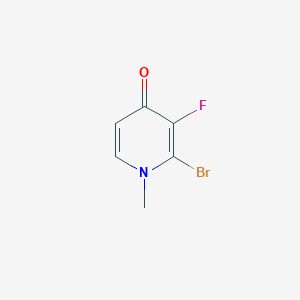
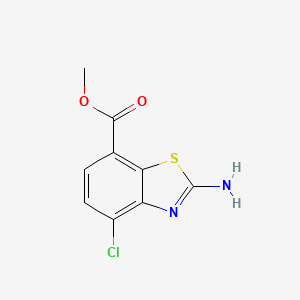


![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)

